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An in-depth exploration of the crystal structure, experimental characterization, and analytical

workflows for α-lactose monohydrate, a pivotal excipient in drug development.

Introduction
Alpha-lactose monohydrate (α-LM) is a disaccharide, composed of galactose and glucose, that

stands as one of the most widely used excipients in the pharmaceutical industry. Its prevalence

in solid dosage forms, such as tablets and dry powder inhalers, is a testament to its favorable

physicochemical properties, including its high stability and compatibility with a wide range of

active pharmaceutical ingredients (APIs). The crystalline state of α-lactose monohydrate is a

critical determinant of its bulk powder properties, influencing everything from flowability and

compressibility during manufacturing to the stability and dissolution rate of the final drug

product. A comprehensive understanding of its three-dimensional atomic arrangement is

therefore paramount for researchers, scientists, and drug development professionals. This

technical guide provides a detailed overview of the crystal structure of α-lactose monohydrate,

outlines the experimental protocols for its characterization, and presents key crystallographic

data in a structured format.

The Crystal Structure of α-Lactose Monohydrate
The crystal structure of α-lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) has been elucidated by single-

crystal X-ray diffraction and further refined by neutron diffraction studies. It crystallizes in the
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monoclinic system, which is characterized by three unequal axes with one oblique angle.

Molecular Conformation and Packing
The α-lactose molecule consists of a β-D-galactopyranosyl unit linked to an α-D-glucopyranose

unit via a β(1→4) glycosidic bond. In the crystalline state, the molecule adopts a specific

conformation stabilized by an intramolecular hydrogen bond. The crystal lattice is held together

by an extensive network of intermolecular hydrogen bonds, with sixteen such bonds connecting

one lactose molecule to its neighbors.[1] The water molecule is integral to the stability of the

crystal structure, participating in this hydrogen-bonding network and forming a pocket with four

lactose molecules.[2] This intricate arrangement of hydrogen bonds contributes to the

material's overall stability.

Crystallographic Data
The precise dimensions of the unit cell and other crystallographic parameters are essential for

the unambiguous identification and characterization of α-lactose monohydrate. These

parameters can vary slightly with temperature. Below are the crystallographic data determined

at room temperature and at a cryogenic temperature (150 K).

Table 1: Crystallographic Data for α-Lactose Monohydrate at Room Temperature
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Parameter Value

Crystal System Monoclinic

Space Group P2₁

a 7.815 Å

b 21.567 Å

c 4.844 Å

α 90°

β 106.2°

γ 90°

Z 2

Calculated Density (Dx) 1.52 g/cm³

Measured Density (Dm) 1.53 g/cm³

Source:[1]

Table 2: Crystallographic Data for α-Lactose Monohydrate at 150 K
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Parameter Value

Crystal System Monoclinic

Space Group P 1 2₁ 1

a 7.7599 Å

b 21.540 Å

c 4.7830 Å

α 90°

β 105.911°

γ 90°

Z 2

R-factor 0.0385

Source:[3]

Experimental Characterization Protocols
The determination and verification of the crystal structure of α-lactose monohydrate rely on a

suite of analytical techniques. The following sections provide detailed methodologies for the

key experiments.

Crystal Growth
Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction.

Methodology:

Solvent Selection: Prepare a supersaturated solution of α-lactose in a suitable solvent. Water

is a common choice, and a good optically transparent single crystal of α-LM has been grown

from water.[4] Other solvents and solvent mixtures, such as dimethylsulfoxide (DMSO) with

the addition of polar protic solvents like water or ethanol, can also be used to control

nucleation and growth.[4]
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Slow Evaporation/Cooling: The key to growing large, well-formed single crystals is to allow

them to form slowly.[5]

Vapor Diffusion/Slow Evaporation: Place the supersaturated solution in a flask covered

with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of

the solvent.[5]

Slow Cooling: If crystallization is induced by cooling, the temperature of the solution

should be lowered gradually.[5]

Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension)

and quality (transparent, no visible defects) have formed, they are carefully harvested from

the solution.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement

of a crystalline solid.

Methodology:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold

nitrogen gas to minimize radiation damage.

Data Collection:

The mounted crystal is placed in an X-ray diffractometer.

A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å, or Mo Kα, λ = 0.7107 Å) is

directed at the crystal.

The crystal is rotated, and a series of diffraction patterns are collected on a detector at

different orientations.

Data Processing:
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The collected diffraction spots are indexed to determine the unit cell parameters and

crystal system.

The intensities of the diffraction spots are integrated.

Structure Solution and Refinement:

The initial crystal structure is determined from the diffraction data using direct methods or

Patterson methods.

The atomic positions and thermal parameters are refined to achieve the best fit between

the calculated and observed diffraction patterns.

Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess

crystallinity.

Methodology:

Sample Preparation: A finely ground powder of the sample (approximately 200 mg) is packed

into a sample holder, ensuring a flat and smooth surface that is flush with the holder's

surface.[6]

Instrument Setup:

The diffractometer is typically operated in a Bragg-Brentano geometry.

The X-ray source is usually a Cu Kα tube, operated at standard power settings (e.g., 40

kV and 40 mA).[6]

Data Collection:

The sample is scanned over a range of 2θ angles (e.g., 5° to 70°).[7]

The detector records the intensity of the diffracted X-rays at each angle. For α-lactose

monohydrate, a characteristic signal is observed at 19.9° 2θ with Cu-Kα radiation.[4][8]
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Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the

crystalline material and can be compared to reference patterns for phase identification.

Neutron Diffraction
Neutron diffraction provides complementary information to X-ray diffraction, particularly in

locating hydrogen atoms.

Methodology:

Sample Preparation: Due to the lower scattering cross-section of neutrons, larger single

crystals are typically required compared to SC-XRD.

Data Collection:

The crystal is placed in a beam of neutrons from a nuclear reactor or spallation source.[9]

A monochromator is used to select neutrons of a specific wavelength.

The diffracted neutrons are detected by a position-sensitive detector.

Data Analysis: The data is processed and the structure is refined in a manner similar to SC-

XRD, with the resulting scattering length density map clearly showing the positions of

hydrogen (or deuterium) atoms.

Spectroscopic Techniques
Vibrational spectroscopy methods are sensitive to the local molecular environment and are

powerful tools for characterizing the solid-state form of α-lactose monohydrate.

Raman Spectroscopy Methodology:

Sample Preparation: Typically, no sample preparation is required. The powder can be

analyzed directly in a vial or on a microscope slide.[10][11]

Data Acquisition:

A monochromatic laser is focused on the sample.
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The scattered light is collected and passed through a spectrometer.

The Raman spectrum (intensity vs. Raman shift in cm⁻¹) is recorded.

Analysis: The spectrum is analyzed for characteristic peaks that are unique to the crystalline

form of α-lactose monohydrate.

Terahertz Time-Domain Spectroscopy (THz-TDS) Methodology:

Sample Preparation: The sample is typically prepared as a thin pellet, often mixed with a

THz-transparent matrix like polyethylene (PE).

Data Acquisition:

A broadband pulse of THz radiation is passed through the sample.[1]

The transmitted electric field is measured as a function of time.[1]

Analysis: The time-domain data is Fourier transformed to obtain the frequency-dependent

absorption and refractive index. α-Lactose monohydrate has characteristic absorption peaks

in the THz region, for instance at 0.53 THz.[12]

Visualization of Workflows and Relationships
To aid in the conceptual understanding of the processes involved in characterizing the crystal

structure of α-lactose monohydrate, the following diagrams illustrate the key workflows and

relationships.
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Workflow for Crystal Structure Determination.
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Workflow for Spectroscopic Analysis.

Conclusion
The well-defined crystal structure of α-lactose monohydrate is fundamental to its consistent

performance as a pharmaceutical excipient. The monoclinic lattice, stabilized by an extensive

network of hydrogen bonds involving an integral water molecule, provides the basis for its

physical and chemical stability. The experimental techniques outlined in this guide, from single-

crystal X-ray diffraction to vibrational spectroscopy, provide a robust toolkit for the

comprehensive characterization of this critical material. For drug development professionals, a
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thorough understanding and application of these methods are essential for ensuring the quality,

efficacy, and manufacturability of solid dosage forms. The data and protocols presented herein

serve as a valuable resource for the ongoing research and quality control of α-lactose

monohydrate in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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